molecular formula C13H7F6N B1388605 4-(2,5-Bis(trifluoromethyl)phenyl)pyridine CAS No. 1214388-92-7

4-(2,5-Bis(trifluoromethyl)phenyl)pyridine

Cat. No.: B1388605
CAS No.: 1214388-92-7
M. Wt: 291.19 g/mol
InChI Key: ZIILEGJCKKVNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Bis(trifluoromethyl)phenyl)pyridine is a compound that features a pyridine ring substituted with a 2,5-bis(trifluoromethyl)phenyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which are known to influence the compound’s reactivity, stability, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Bis(trifluoromethyl)phenyl)pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, followed by coupling with a pyridine derivative . The reaction conditions often involve the use of a metal catalyst, such as palladium, and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Bis(trifluoromethyl)phenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce partially or fully reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Bis(trifluoromethyl)phenyl)pyridine is unique due to the positioning of the trifluoromethyl groups, which significantly influence its chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[2,5-bis(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6N/c14-12(15,16)9-1-2-11(13(17,18)19)10(7-9)8-3-5-20-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIILEGJCKKVNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Bis(trifluoromethyl)phenyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(2,5-Bis(trifluoromethyl)phenyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(2,5-Bis(trifluoromethyl)phenyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(2,5-Bis(trifluoromethyl)phenyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(2,5-Bis(trifluoromethyl)phenyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(2,5-Bis(trifluoromethyl)phenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.